2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid
Description
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Properties
IUPAC Name |
2-(4-cyclopropylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-11(13,10(14)15)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZRFWREKPGCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Cyclopropylphenyl)-2,2-difluoroacetic acid (CAS No. 1860875-60-0) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : CHFO
- Molar Mass : 216.19 g/mol
- Appearance : Colorless liquid
- Solubility : Miscible with alcohols and water
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The difluoroacetic acid moiety enhances lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets. This compound has been shown to influence several biological pathways, including:
- Cell Proliferation : Exhibits antiproliferative effects on cancer cell lines.
- Inflammatory Response Modulation : Potentially modulates inflammatory pathways through interactions with specific receptors.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its efficacy against various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis and inhibited cell proliferation through the following mechanisms:
- Inhibition of Cell Cycle Progression : Arrests the cell cycle at the G1 phase.
- Induction of Apoptosis : Activates caspase pathways leading to programmed cell death.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HT-29 (Colon) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of proliferation |
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory responses. It has been investigated for its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro. This suggests a potential role in treating inflammatory diseases.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers treated MCF-7 and HT-29 cells with varying concentrations of the compound.
- Results indicated a dose-dependent reduction in viability, confirming its potential as an anticancer agent.
-
Inflammation Model :
- In an animal model of inflammation induced by LPS (lipopolysaccharide), administration of the compound resulted in a significant decrease in inflammatory markers compared to control groups.
Safety and Toxicity
While the compound shows promising biological activities, safety assessments indicate that it possesses moderate toxicity levels. Chronic exposure may lead to adverse effects on liver function and neurological health, necessitating caution in therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
